Akt1&PKA-IN-1
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Overview
Description
Akt1&PKA-IN-1 is a potent dual inhibitor targeting Akt and PKA, exhibiting IC50 values of 0.11 μM for Akt, 0.03 μM for PKAα, and 9.8 μM for cyclin-dependent kinase 2 . This compound is significant in the field of oncology due to its ability to inhibit key kinases involved in cancer cell growth and survival.
Preparation Methods
The preparation of Akt1&PKA-IN-1 involves synthetic routes that include receptor–ligand interaction-based pharmacophore, 3D-QSAR, molecular docking, and deep learning methods . These methods help in constructing a virtual screening platform for Akt1 inhibitors. Industrial production methods are not explicitly detailed in the available literature, but typically involve large-scale synthesis using optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Akt1&PKA-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Akt1&PKA-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of Akt and PKA kinases.
Biology: Employed in cellular studies to understand the role of Akt and PKA in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed Akt1.
Industry: Utilized in the development of new drugs targeting Akt and PKA pathways
Mechanism of Action
Akt1&PKA-IN-1 exerts its effects by inhibiting the activity of Akt and PKA kinases. . PKA, or protein kinase A, is involved in regulating various cellular processes through phosphorylation. The inhibition of these kinases disrupts their signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Akt1&PKA-IN-1 is unique due to its dual inhibition of both Akt and PKA kinases. Similar compounds include:
Ipatasertib: An Akt inhibitor with a different scaffold and binding interactions.
Capivasertib: Another Akt inhibitor with distinct pharmacological properties.
Hit9: A novel scaffold identified as a potential Akt1 inhibitor.
These compounds share similar targets but differ in their molecular structures, binding affinities, and specific inhibitory effects.
Properties
Molecular Formula |
C20H17Cl2N3O |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-[(S)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m1/s1 |
InChI Key |
TWAIYMKBHKNSRO-LJQANCHMSA-N |
Isomeric SMILES |
C1C(CN1)[C@@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Canonical SMILES |
C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.